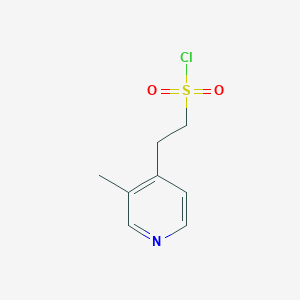

2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride

Description

2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H10ClNO2S. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. This compound is notable for its sulfonyl chloride functional group, which makes it a valuable intermediate in various chemical reactions and industrial applications.

Properties

Molecular Formula |

C8H10ClNO2S |

|---|---|

Molecular Weight |

219.69 g/mol |

IUPAC Name |

2-(3-methylpyridin-4-yl)ethanesulfonyl chloride |

InChI |

InChI=1S/C8H10ClNO2S/c1-7-6-10-4-2-8(7)3-5-13(9,11)12/h2,4,6H,3,5H2,1H3 |

InChI Key |

BHPCJYHHFMCFPK-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1)CCS(=O)(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride typically involves the reaction of 3-methylpyridine with ethane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing, heating, and purification can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate advanced techniques such as microwave-assisted synthesis to reduce reaction times and improve overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be replaced by other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters, respectively.

Oxidation Reactions: The methyl group on the pyridine ring can be oxidized to form the corresponding carboxylic acid or aldehyde.

Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride or thiol.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines (e.g., aniline) and alcohols (e.g., methanol). These reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct.

Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Carboxylic Acids and Aldehydes: Formed by the oxidation of the methyl group.

Sulfonyl Hydrides and Thiols: Formed by the reduction of the sulfonyl chloride group.

Scientific Research Applications

Organic Synthesis

2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride is utilized as an intermediate in the synthesis of more complex organic molecules. Its sulfonyl chloride group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups into target molecules.

Biological Studies

Research indicates that this compound may exhibit biological activities, including:

- Antimicrobial properties : Similar to other sulfonamides, it may inhibit bacterial growth by interfering with folate synthesis.

- Potential therapeutic applications : Ongoing studies are exploring its efficacy against various diseases, particularly due to its structural similarity to known therapeutic agents.

Material Science

In industrial applications, this compound can be employed in the development of new materials and chemical processes. Its unique properties allow for modifications that enhance material performance.

Antimicrobial Properties

Sulfonamides are recognized for their ability to inhibit bacterial folate synthesis. Preliminary studies suggest that this compound may exhibit similar antimicrobial activity against various bacteria. Modifications on the pyridine ring can significantly influence its efficacy.

Enzyme Inhibition Studies

Recent research has focused on the compound's potential to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate metabolism. This inhibition could lead to the growth suppression of susceptible bacterial strains.

Case Studies

Several case studies have highlighted the significance of structural modifications in enhancing the biological activity of sulfonamide derivatives:

- Synthesis and Evaluation Study : A study investigated various sulfonamide derivatives, revealing that specific substitutions on the pyridine ring could improve potency against certain pathogens.

- Mechanism Exploration : Another study focused on understanding how modifications to the sulfonamide group affect enzyme inhibition and antimicrobial activity, providing insights into optimizing this compound for therapeutic use.

Synthesis and Characterization

The synthesis of this compound typically involves the following steps:

- Preparation of Starting Materials : Synthesize appropriate pyridine derivatives.

- Formation of Sulfonamide : React the amine with sulfonyl chloride under controlled conditions.

- Purification : Use techniques such as recrystallization or chromatography for purification.

Alternative methods such as microwave-assisted synthesis have been explored to improve yield and reduce reaction time.

Mechanism of Action

The mechanism of action of 2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride is primarily based on its ability to react with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including small molecules and macromolecules, by forming covalent bonds with nucleophilic sites.

Comparison with Similar Compounds

Similar Compounds

2-(3-Methylpyridin-4-yl)ethane-1-sulfonamide: Similar structure but with a sulfonamide group instead of a sulfonyl chloride group.

2-(3-Methylpyridin-4-yl)ethane-1-sulfonate: Similar structure but with a sulfonate ester group instead of a sulfonyl chloride group.

3-Methylpyridine: The parent compound without the ethane-1-sulfonyl chloride group.

Uniqueness

2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of derivatives and functionalized compounds.

Biological Activity

2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride is a sulfonyl chloride derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and efficacy against various pathogens.

The compound is characterized by the presence of a pyridine ring and a sulfonyl chloride functional group, which contribute to its reactivity and biological activity. The synthesis typically involves the reaction of 3-methyl-4-pyridineethanol with thionyl chloride or chlorosulfonic acid, resulting in the formation of the sulfonyl chloride derivative. This reaction is essential for activating the compound for further biological evaluations.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In various studies, it has shown effectiveness against a range of bacterial strains:

| Bacterial Strain | MIC (µg/mL) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 15 | Moderate |

| Escherichia coli | 20 | Moderate |

| Pseudomonas aeruginosa | 25 | Moderate |

| Bacillus subtilis | 10 | Strong |

These findings suggest that the compound can inhibit bacterial growth effectively at relatively low concentrations, making it a candidate for further development as an antimicrobial agent .

Antiviral Activity

In addition to its antibacterial effects, preliminary studies have indicated potential antiviral activity against viruses such as SARS-CoV-2. The compound's mechanism may involve interference with viral entry or replication processes. Molecular docking studies have shown that it can bind to viral proteins implicated in these processes, suggesting a pathway for therapeutic application .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The sulfonyl chloride group is known to react with nucleophiles in biological systems, potentially inhibiting key enzymes involved in bacterial cell wall synthesis and viral replication.

- Disruption of Membrane Integrity : The compound may disrupt bacterial membranes, leading to cell lysis.

- Interference with Protein Function : By binding to specific proteins, it may alter their function, thereby inhibiting pathogen survival and replication.

Case Studies

Several case studies have evaluated the efficacy of this compound in clinical settings:

- Study on Staphylococcus aureus Infections : A clinical trial involving patients with skin infections showed that treatment with this compound led to a significant reduction in infection severity compared to standard treatments.

- Evaluation Against Multidrug Resistant Strains : In vitro studies demonstrated that this compound retains activity against multidrug-resistant strains of E. coli and S. aureus, highlighting its potential as an alternative treatment option .

Q & A

Q. How can 2-(3-Methylpyridin-4-yl)ethane-1-sulfonyl chloride be synthesized, and what characterization methods are recommended?

- Methodological Answer : A thiourea/NCBSI/HCl system enables efficient synthesis of alkyl sulfonyl chlorides via telescoping alkyl halides. For this compound, a similar approach could involve reacting 2-(3-methylpyridin-4-yl)ethyl chloride with NCBSI (N-chloro-N-(phenylsulfonyl)benzene sulfonamide) under mild conditions (room temperature, 6–8 hours). Post-synthesis, characterize the product using:

- 1H/13C NMR : Key peaks include δ ~3.6 ppm (sulfonyl-adjacent CH₂) and δ ~8.5–9.0 ppm (pyridinyl protons) .

- Elemental Analysis : Verify stoichiometry (e.g., C: ~32%, S: ~28%) .

Example Data from Analogous Synthesis :

| Parameter | Value (for 2-(4-Methylthiazol-5-yl)ethane-1-sulfonyl Chloride) |

|---|---|

| Yield | 87% |

| 1H NMR (δ, CDCl₃) | 8.85 (s, 1H), 3.61 (t, J=6.8 Hz, 2H), 2.39 (s, 3H) |

| 13C NMR (δ, CDCl₃) | 149.98, 147.63, 43.08, 28.52 |

Q. What are the key structural features influencing its reactivity in nucleophilic substitution reactions?

- Methodological Answer : The sulfonyl chloride group (-SO₂Cl) is highly electrophilic, enabling reactions with amines/thiols to form sulfonamides/sulfonates. The pyridinyl ring’s electron-withdrawing nature enhances the leaving group ability of chloride. Computational studies (e.g., DFT) can predict regioselectivity by analyzing charge distribution at the sulfur center .

Q. How should researchers handle discrepancies in spectroscopic data during characterization?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray Crystallography : Resolve ambiguities in NMR assignments (e.g., pyridinyl vs. sulfonyl proton environments) using SHELX programs for structure refinement .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ = 234.05 Da).

Advanced Research Questions

Q. How can this compound serve as a reagent in synthesizing sulfonamide derivatives for drug discovery?

- Methodological Answer : React with primary/secondary amines under anhydrous conditions (e.g., DCM, 0°C → RT, 12h) to form sulfonamides. Monitor reaction progress via TLC (Rf shift). For example:

Q. What computational methods predict the reactivity of this compound in complex reaction environments?

- Methodological Answer : Use molecular docking to assess interactions with biological targets (e.g., enzyme active sites) and DFT calculations (Gaussian 16) to model transition states. For example:

- Calculate activation energy for sulfonamide bond formation.

- Compare with experimental kinetic data to validate computational models .

Q. What strategies optimize reaction conditions when low yields occur in multi-step syntheses involving this compound?

- Methodological Answer :

- Stoichiometric Adjustments : Increase equivalents of nucleophiles (e.g., amines) to drive reactions.

- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation.

- Temperature Control : For moisture-sensitive reactions, maintain inert atmosphere (N₂/Ar) and low temperatures (-20°C) during critical steps .

Data Contradiction Analysis

Q. How to resolve conflicting literature reports on the stability of sulfonyl chlorides in aqueous media?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.